Pvp-VA

Catalog No.
S581978
CAS No.
25086-89-9
M.F
C10H15NO3
M. Wt
197.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pvp-VA

CAS Number

25086-89-9

Product Name

Pvp-VA

IUPAC Name

ethenyl acetate;1-ethenylpyrrolidin-2-one

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

InChI

InChI=1S/C6H9NO.C4H6O2/c1-2-7-5-3-4-6(7)8;1-3-6-4(2)5/h2H,1,3-5H2;3H,1H2,2H3

InChI Key

FYUWIEKAVLOHSE-UHFFFAOYSA-N

SMILES

CC(=O)OC=C.C=CN1CCCC1=O

Synonyms

Acetic Acid Vinyl Ester Polymer with 1-Vinyl-2-pyrrolidinone; 1-Ethenyl-2-pyrrolidinone Polymer with Ethenyl Acetate; 1-Vinyl-2-pyrrolidinone Polymer with Vinyl Acetate; 1-Vinyl-2-pyrrolidone-vinyl Acetate Copolymer; 1-Vinylpyrrolidone-vinyl Acetate

Canonical SMILES

CC(=O)OC=C.C=CN1CCCC1=O

Solubility Enhancement:

One major challenge in pharmaceutical research is ensuring the adequate solubility of poorly water-soluble drugs. Copovidone plays a crucial role in addressing this challenge. By forming complexes with these drugs, copovidone can significantly improve their dissolution rate and bioavailability, making them more readily absorbed by the body. This property is being actively investigated in research, as evidenced by studies like this one:

  • Influence of Plasdone™ S630 Ultra—an improved copovidone on the processability and oxidative degradation of quetiapine fumarate amorphous solid dispersions prepared via hot-melt extrusion technique )

Controlled Release Formulations:

Copovidone's versatile properties make it valuable in designing controlled-release drug delivery systems. By altering its molecular weight and concentration, researchers can tailor the release profile of a drug. This allows for sustained or targeted drug delivery, potentially reducing dosing frequency and improving treatment adherence.

Excipient in Various Dosage Forms:

Copovidone serves as a crucial excipient, a substance aiding the formulation and processing of pharmaceutical products, in various dosage forms. Its binding, film-forming, and dispersing properties make it suitable for:

  • Tablets: As a binder to hold tablet components together.
  • Capsules: As a film-forming agent for capsule shells.
  • Suspensions: As a dispersing agent to prevent drug particle aggregation.

These applications are extensively documented in scientific literature, and further details can be found in resources like:

  • Polyvinylpyrrolidone Excipients for Pharmaceuticals: Povidone, Crospovidone and Copovidone SpringerLink:

Beyond Drug Delivery:

Scientific research explores copovidone's potential beyond drug delivery. Studies are investigating its applications in areas such as:

  • Tissue engineering: As a scaffold material for cell growth and tissue regeneration.
  • Gene delivery: As a carrier for genetic material in gene therapy research.

Polyvinylpyrrolidone-vinyl acetate is a copolymer formed from the polymerization of N-vinylpyrrolidone and vinyl acetate. This compound is recognized for its versatility and is available in various ratios of the two monomers, typically ranging from 70/30 to 30/70. The molecular formula for polyvinylpyrrolidone-vinyl acetate is C10H15NO3C_{10}H_{15}NO_{3} with a molecular weight of approximately 197.23 g/mol. These polymers are characterized by their ability to form transparent, flexible films that are oxygen permeable and exhibit good adhesion properties to various substrates, including glass, plastics, and metals .

The copolymer is produced through free-radical polymerization, which allows for control over the molecular weight and viscosity of the resulting product. Polyvinylpyrrolidone-vinyl acetate is soluble in water and other polar solvents, making it suitable for a variety of applications in pharmaceuticals, cosmetics, and food industries .

  • In pharmaceuticals, copovidone's mechanism of action revolves around its physical properties.
  • As a binder, it helps bind drug particles together during tablet formation by forming hydrogen bonds with water and drug molecules [].
  • As a film-former, it creates a coating around tablets or capsules, controlling drug release and improving stability [].
  • In controlled-release formulations, copovidone forms a matrix that allows for sustained drug release by gradually eroding or dissolving [].
  • Copovidone is generally regarded as non-toxic [].
  • Oral consumption of excessive quantities might cause stomach upset [].
  • Studies haven't shown skin sensitization or significant toxicity in animals at high dietary intake [].
  • Copovidone is not flammable but may decompose at high temperatures, releasing potentially irritating fumes [].
Depending on its composition and the conditions applied. Notably, it can react with polyisocyanates to form products that maintain desirable properties while being non-hygroscopic and water-insoluble. Such reactions often take place at room temperature or with moderate heating and can be accelerated using catalysts like sodium alkoxides or tertiary amines .

Additionally, the copolymer's behavior in drug formulations has been studied extensively. For instance, the solubility of drugs such as celecoxib in polyvinylpyrrolidone-vinyl acetate copolymers shows strong interactions between the drug and the polymer matrix, which can enhance drug delivery systems .

Polyvinylpyrrolidone-vinyl acetate exhibits several biological activities that make it useful in various fields. It has been shown to possess low toxicity and biocompatibility, which allows it to be utilized in pharmaceutical formulations without adverse effects on biological systems. Its ability to absorb polyphenols makes it valuable in DNA purification processes where it acts as a blocking agent during molecular biology techniques such as Southern blot analysis .

Furthermore, due to its film-forming properties, polyvinylpyrrolidone-vinyl acetate can be used in wound dressings and other medical applications where moisture retention and oxygen permeability are crucial for healing processes.

The synthesis of polyvinylpyrrolidone-vinyl acetate typically involves free-radical polymerization of N-vinylpyrrolidone and vinyl acetate. The process can be conducted under various conditions to achieve different molecular weights and properties:

  • Free-Radical Polymerization: This method allows for the random copolymerization of N-vinylpyrrolidone and vinyl acetate in desired ratios.
  • Catalytic Methods: Catalysts such as sodium methoxide or hydrochloric acid can be employed to facilitate reactions with polyisocyanates or other functional groups .
  • Solvent Systems: The choice of solvent (e.g., ethanol or isopropanol) can influence the final properties of the copolymer, including solubility and viscosity .

Polyvinylpyrrolidone-vinyl acetate has a wide range of applications across various industries:

  • Pharmaceuticals: Used as an excipient in drug formulations due to its binding properties and ability to enhance solubility.
  • Cosmetics: Employed as a film-forming agent in hair styling products, gels, and lotions.
  • Food Industry: Acts as a stabilizer and emulsifier in food products.
  • Medical

Studies have indicated that the interaction between polyvinylpyrrolidone-vinyl acetate copolymers and various drugs significantly affects solubility and stability. For example, research on celecoxib has shown that increasing the ratio of vinyl pyrrolidone enhances drug-polymer interactions, leading to improved solubility profiles . Such insights are crucial for optimizing drug delivery systems using this copolymer.

Polyvinylpyrrolidone-vinyl acetate shares similarities with several other compounds but possesses unique characteristics that set it apart:

CompoundCompositionKey PropertiesUnique Features
PolyvinylpyrrolidoneHomopolymerWater-soluble, excellent film-formingStrong binding capacity
Polyvinyl acetateHomopolymerGood adhesive propertiesLess flexible than polyvinylpyrrolidone-vinyl acetate
Polyethylene glycolEther polymerWater-solubleLower viscosity compared to polyvinylpyrrolidone-vinyl acetate
Hydroxypropyl methylcelluloseCellulose derivativeThickening agentHigher viscosity; less film-forming ability

Polyvinylpyrrolidone-vinyl acetate's ability to form flexible films while maintaining good adhesion makes it particularly valuable in applications requiring both strength and flexibility.

Other CAS

25086-89-9

Wikipedia

Poly(1-vinylpyrrolidone-co-vinyl acetate)

Use Classification

Cosmetics -> Antistatic; Binding; Emulsion stabilizing; Film forming; Hair fixing

General Manufacturing Information

Acetic acid ethenyl ester, polymer with 1-ethenyl-2-pyrrolidinone: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Modify: 2023-08-15

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